![molecular formula C25H25ClN2O5 B14095159 1-(4-Chlorophenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095159.png)
1-(4-Chlorophenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the following steps:
Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate starting materials to form the chromeno[2,3-c]pyrrole core structure. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a suitable chlorinated reagent.
Methoxylation: The methoxy group is typically introduced through an etherification reaction using methanol or a methoxy-containing reagent.
Attachment of the Morpholinylpropyl Group: The morpholinylpropyl group is introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate propyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-(4-Chlorophenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound could be explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Receptor Interaction: The compound could interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones
- 1-(4-Chlorophenyl)-3-morpholin-4-yl-urea
- 3-(Morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one
Uniqueness
1-(4-Chlorophenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and its chromeno[2,3-c]pyrrole core structure
属性
分子式 |
C25H25ClN2O5 |
|---|---|
分子量 |
468.9 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-6-methoxy-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H25ClN2O5/c1-31-18-7-8-19-20(15-18)33-24-21(23(19)29)22(16-3-5-17(26)6-4-16)28(25(24)30)10-2-9-27-11-13-32-14-12-27/h3-8,15,22H,2,9-14H2,1H3 |
InChI 键 |
KRPXZPXDLZYIGI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)CCCN5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B14095077.png)

![[(8R,9R,10R,13S,14R,17S)-17-acetyl-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14095082.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095095.png)
![N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylformamide](/img/structure/B14095103.png)
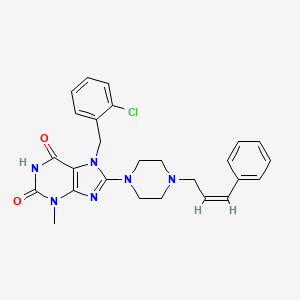
![1-(2-Fluorophenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095119.png)
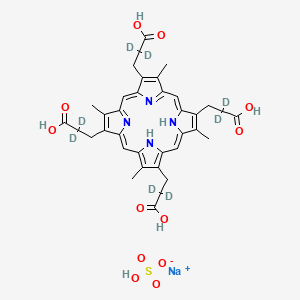
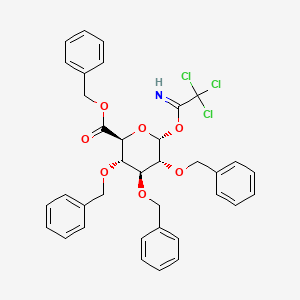

![1-(3-Methoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095156.png)
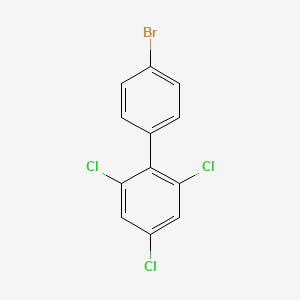
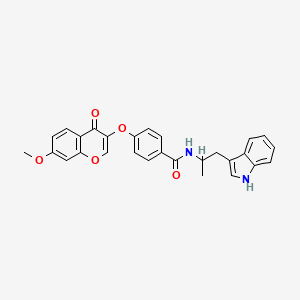
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095180.png)
